molecular formula C13H20O2Si B1650281 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 116585-12-7

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B1650281
M. Wt: 236.38 g/mol
InChI Key: UCCLHEPNJOIMJP-UHFFFAOYSA-N
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Patent
US05561119

Procedure details

A solution of 28 (200 mg) in methanol (5.5 ml) containing NaBH4 (28 mg) is stirred for 1 hour at room temperature. 29 (140 mg, 68%) is obtained after hydrolysis and customary extraction.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[Si:1]([O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11][OH:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=O)C=CC=C1
Name
Quantity
28 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.